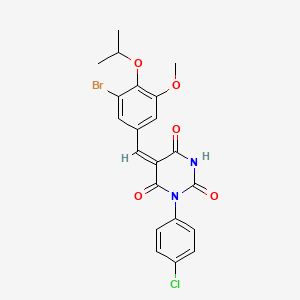![molecular formula C23H35N3O2 B6120968 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide, also known as AZD-5213, is a novel small molecule inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. AZD-5213 has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Mécanisme D'action
LSD1 plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. This process is essential for the activation or repression of genes involved in cell growth, differentiation, and apoptosis. 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide inhibits LSD1 activity by binding to the enzyme's active site and preventing it from removing methyl groups from histone proteins. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its effects on LSD1 activity, this compound has been shown to inhibit the growth and survival of cancer cells by inducing DNA damage and cell cycle arrest. This compound has also been shown to enhance the anti-tumor effects of other chemotherapy drugs, such as doxorubicin and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide is its specificity for LSD1, which reduces the risk of off-target effects. However, like all small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as bioavailability and half-life. These limitations can be addressed through the development of more potent and selective derivatives of this compound.
Orientations Futures
There are several potential future directions for the development of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide and other LSD1 inhibitors. One area of research is the identification of biomarkers that can predict response to LSD1 inhibitors in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of LSD1 inhibitors. Finally, the development of more potent and selective LSD1 inhibitors could lead to the development of more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide involves a multi-step process that begins with the reaction of 1-(3-phenylpropyl)piperidine with 2-oxo-1-azepanecarboxylic acid to form the corresponding amide. This intermediate is then reacted with 2-bromo-N-(propylsulfonyl)propanamide to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 2-(trifluoromethyl)benzaldehyde to form the final product, this compound.
Applications De Recherche Scientifique
3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of cancer, including breast, prostate, and lung cancer. In vitro studies have shown that this compound inhibits LSD1 activity, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis in mouse models of breast and prostate cancer.
Propriétés
IUPAC Name |
3-(2-oxoazepan-1-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O2/c27-22(14-18-26-17-6-2-5-13-23(26)28)24-21-12-8-16-25(19-21)15-7-11-20-9-3-1-4-10-20/h1,3-4,9-10,21H,2,5-8,11-19H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDUPVPSJOANMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6120891.png)

![2-({[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B6120904.png)
![2-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6120913.png)
![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6120927.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-furandione](/img/structure/B6120933.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4,4,4-trifluorobutanamide](/img/structure/B6120943.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![2-[4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6120961.png)


![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6120981.png)
![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)